N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide: is a complex organic compound characterized by the presence of a cyanocyclohexyl group and a trifluorophenylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide typically involves a multi-step process:
Formation of the Cyanocyclohexyl Intermediate: The initial step involves the preparation of 1-cyanocyclohexane through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Introduction of the Trifluorophenylamino Group: The next step involves the reaction of 3,4,5-trifluoroaniline with an appropriate acylating agent to form the trifluorophenylamino intermediate.
Coupling Reaction: The final step is the coupling of the cyanocyclohexyl intermediate with the trifluorophenylamino intermediate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide involves its interaction with specific molecular targets. The trifluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the cyanocyclohexyl group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[(3,4-difluorophenyl)amino]acetamide
- N-(1-cyanocyclohexyl)-2-[(3,5-difluorophenyl)amino]acetamide
- N-(1-cyanocyclohexyl)-2-[(3,4,5-trichlorophenyl)amino]acetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activity. This trifluorophenyl group can enhance the compound’s stability, lipophilicity, and binding affinity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,4,5-trifluoroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-11-6-10(7-12(17)14(11)18)20-8-13(22)21-15(9-19)4-2-1-3-5-15/h6-7,20H,1-5,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUFWEBEIWEVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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